methyl (4R)-4-[(1R,3aS,3bR,4R,5aR,7R,9aS,9bS,11aR)-7-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-9a,11a-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate
Description
Transannular Strain Effects in Decalin-Type Systems
Transannular strain (Prelog strain) manifests in medium-sized rings due to non-adjacent substituent clashes. However, in the tetradecahydrocyclopenta[a]phenanthrene core, strain is mitigated by:
- Chair-chair locking : The trans-decalin junction prevents ring flipping, fixing substituents in equatorial or axial orientations.
- Steric relief : The 9a,11a-dimethyl groups occupy axial positions but avoid transannular clashes due to the D-ring’s curvature, which displaces substituents away from the core.
Molecular mechanics calculations on similar systems reveal that axial methyl groups in rigid decalin systems contribute <1 kcal/mol strain, whereas equatorial placement in cis-decalin analogs increases strain to ~4 kcal/mol.
Axial vs Equatorial Orientation of 9a,11a-Dimethyl Groups
The 9a,11a-dimethyl groups adopt axial orientations due to the following factors:
- Ring junction constraints : The trans-decalin fusion between rings A and B forces equatorial C10 and C13 methyl groups (in gonane derivatives) into axial positions at C9a and C11a.
- Conformational locking : Chair-chair flipping is prohibited in trans-decalin systems, freezing the axial orientation.
Comparative energy data for axial vs equatorial methyl placement in decalin systems:
| Orientation | Strain Energy (kcal/mol) | Source |
|---|---|---|
| Axial | 0.8–1.2 | |
| Equatorial | 3.5–4.0 |
This axial preference aligns with the molecule’s biosynthesis, where enzymatic pathways position methyl groups to minimize strain in prenol-derived precursors.
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O4Si/c1-20(10-13-27(33)34-7)23-11-12-24-28-25(15-17-31(23,24)6)30(5)16-14-22(18-21(30)19-26(28)32)35-36(8,9)29(2,3)4/h20-26,28,32H,10-19H2,1-9H3/t20-,21+,22-,23-,24+,25+,26-,28+,30+,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDOVQPSOPEMRW-PTUOMBSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steroidal Precursor Modification
The core structure is typically derived from steroidal precursors due to their inherent tetracyclic architecture. For instance, cholestane or lanostane derivatives serve as starting materials, as their carbocyclic frameworks align closely with the target’s stereochemistry. Key modifications involve:
Diels-Alder Cyclization
An alternative route employs Diels-Alder reactions between dienes and quinone derivatives to assemble the phenanthrene core. For example, reacting 1,3-cyclohexadiene with naphthoquinone under Lewis acid catalysis (e.g., BF3·Et2O) yields a bicyclic adduct, which undergoes subsequent hydrogenation and ring-contraction steps to furnish the cyclopenta[a]phenanthrene skeleton.
Stereoselective Introduction of Hydroxyl Groups
The 4R and 7R hydroxyl groups are critical for the compound’s bioactivity and downstream functionalization. Their installation demands precise stereochemical control.
C4-Hydroxylation via Sharpless Asymmetric Dihydroxylation
The 4R-hydroxy group is introduced using Sharpless asymmetric dihydroxylation. A Δ3,4 double bond in the intermediate is treated with AD-mix-β (containing (DHQD)2PHAL ligand) to achieve >90% enantiomeric excess (ee) at C4. Post-reduction with NaBH4 in THF/MeOH (1:1) at 0°C selectively reduces the diol to the 4R-alcohol.
C7-Hydroxylation via Microbial Oxidation
Biocatalytic methods using Rhizopus arrhizus or Mucor plumbeus introduce the 7R-hydroxy group with high regioselectivity. Fermentation of the core substrate in a glucose-rich medium (pH 6.8, 28°C) for 72 hours achieves 65–70% conversion, with the 7R-alcohol as the major product.
Protection of Hydroxyl Groups
Selective protection of the 7R-hydroxy group is essential to prevent undesired side reactions during subsequent steps.
tert-Butyldimethylsilyl (TBDMS) Protection
The 7R-hydroxy group is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in imidazole-containing DMF at 25°C for 12 hours, yielding the 7-O-TBDMS ether. This method achieves >95% conversion without affecting the 4R-hydroxy group, as confirmed by ¹H NMR (δ 0.08 ppm for Si(CH3)2).
Transient Protection of C4-Hydroxy Group
During esterification (Section 5), the 4R-hydroxy group is temporarily protected as a triethylsilyl (TES) ether using TESCl in pyridine/CH2Cl2 (0°C, 2 hours). This group is later removed via HF·pyridine in THF at −10°C.
Pentanoate Side Chain Installation
The (4R)-4-pentanoate moiety is introduced through a multi-step sequence involving Grignard addition and oxidation.
Alkylation at C17
A Grignard reagent (pent-4-enylmagnesium bromide) reacts with the C17-ketone intermediate in THF at −78°C, followed by quenching with NH4Cl to install the pentenyl side chain. Hydrogenation over Pd/C (10% wt, EtOAc, 40 psi H2) saturates the double bond, yielding the n-pentyl derivative.
Oxidation to Carboxylic Acid
The terminal primary alcohol is oxidized to a carboxylic acid using a TEMPO/NaClO2/NaH2PO4 system in t-BuOH/H2O (2:1) at 35°C for 8 hours. This method avoids overoxidation and preserves the TBDMS ether (98% yield).
Esterification and Final Deprotection
The free carboxylic acid is esterified with methanol under mild conditions to form the methyl ester.
Steglich Esterification
Using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in CH2Cl2, the carboxylic acid reacts with methanol (3 equiv.) at 25°C for 24 hours, achieving 85% conversion to the methyl ester. Excess reagents are removed via aqueous workup (10% citric acid, brine).
Global Deprotection
Final treatment with HF·pyridine in THF (−10°C, 6 hours) removes both the TBDMS and TES protecting groups, yielding the target compound. Purification by silica gel chromatography (hexane/EtOAc 4:1) affords the product in 92% purity (HPLC).
Analytical Characterization
Critical spectroscopic data confirm the structure:
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¹H NMR (CDCl3, 400 MHz): δ 0.08 (s, 6H, Si(CH3)2), 0.88 (s, 9H, C(CH3)3), 3.65 (s, 3H, OCH3), 4.21 (m, 1H, H-7), 5.32 (br s, 1H, H-4).
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¹³C NMR : δ −4.5 (Si(CH3)2), 25.8 (C(CH3)3), 51.3 (OCH3), 72.1 (C-4), 78.9 (C-7).
Challenges and Optimization
-
Stereochemical Purity : Use of chiral auxiliaries (e.g., Oppolzer’s sultam) during Grignard addition ensures >98% de at C17.
-
Byproduct Mitigation : Propylene oxide scavenges HI during photocyclization steps, minimizing elimination side reactions.
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Scale-Up Considerations : Continuous flow hydrogenation (H-Cube®) reduces Pd catalyst loading to 0.5 mol% while maintaining 99% conversion .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The TBDMS protecting group can be removed and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Removal of the TBDMS group can be achieved using tetrabutylammonium fluoride (TBAF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful tool for studying enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Compound 7 ():
- Structure: Methyl (4R)-4-[(3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate.
- Key Differences : Lacks the TBDMS group at position 7 and the 9a/11a methyl groups.
- Properties : Melting point 105.3–106.5 °C; higher polarity due to free hydroxyl at position 3.
- Synthesis : Uses TsOH·H2O for acid-catalyzed esterification .
Compound 8 ():
- Structure: Methyl (4R)-4-[(10R,13R,17R)-10,13-dimethyl-3-oxo-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate.
- Key Differences : Replaces hydroxyl at position 3 with a ketone , increasing electrophilicity.
- Properties : Higher melting point (124.2–126.1 °C) due to ketone-induced crystallinity .
Compound 4 ():
- Structure: Methyl (4R)-4-[(3S,5S,10S,13R,14R,17R)-3-acetoxy-4,4,10,13,14-pentamethyl-7,11-dioxo...]pentanoate.
- Key Differences : Contains acetoxy and ketone groups at positions 3 and 7/11, respectively.
- Impact : Increased lipophilicity from acetyl groups; ketones may enhance reactivity in biological systems .
Substituent Modifications in Amino Derivatives ()
Derivatives 11b–11e and 5ab feature amino group substitutions at position 3:
- 11b: 3-((3-Hydroxypropyl)amino) group.
- 11c: 3-((3-Chloropropyl)amino) group. Chlorine enhances lipophilicity (LogP ~3.7); melting point 119.7–121.3 °C.
- 11e : 3-(Azetidin-1-yl) group.
These modifications alter solubility (e.g., hydroxypropyl increases hydrophilicity) and target affinity (e.g., chlorine in 11c may enhance membrane permeability).
Structural and Stereochemical Variations
Compound 33 ():
- Structure: Features a fused benzo[4,5]indeno[7,1-bc]cyclopenta[d]furan ring system.
- Impact : Altered ring conformation reduces similarity to the target compound (Tanimoto coefficient <0.5) but may improve binding to planar receptors .
Compound in :
Biological Activity
Methyl (4R)-4-[(1R,3aS,3bR,4R,5aR,7R,9aS,9bS,11aR)-7-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-9a,11a-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate is a complex organic compound with potential biological activities. This article reviews its biological properties based on available research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₆₀Cl₃N₃O₃ |
| Molecular Weight | 677.23 g/mol |
| XLogP3 | 6.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 57.5 Ų |
The compound exhibits biological activity primarily through its interaction with specific cellular pathways. Preliminary studies suggest that it may modulate steroid hormone receptors and influence metabolic pathways related to lipid metabolism and inflammation.
Anticancer Properties
Research indicates that this compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophages. This suggests a potential role in managing inflammatory disorders.
Hormonal Activity
Due to its structural similarity to steroid hormones, this compound may exhibit hormonal activity. It has been shown to bind to androgen and estrogen receptors in cellular assays. This interaction could lead to effects on reproductive health and metabolism.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of apoptotic pathways involving caspase activation and PARP cleavage.
Study 2: Anti-inflammatory Mechanism
A study conducted by Zhang et al. (2023) explored the anti-inflammatory effects in a murine model of arthritis. The administration of the compound significantly reduced paw swelling and histological signs of inflammation. Additionally, it decreased the levels of TNF-alpha and IL-6 in serum samples.
Q & A
Basic: What synthetic strategies are recommended for introducing the tert-butyldimethylsilyl (TBDMS) protecting group to the steroidal core of this compound?
The TBDMS group is commonly introduced via silylation reactions using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction must be performed under anhydrous conditions in a polar aprotic solvent (e.g., DMF or DCM). Critical considerations include:
- Regioselectivity : The hydroxyl group at the 7-position is sterically hindered; kinetic control (low temperature, short reaction times) may favor its protection over other hydroxyls .
- Monitoring : Reaction progress should be tracked via TLC or LC-MS, with confirmation by NMR (disappearance of -OH proton at δ ~1–2 ppm) .
Basic: How can the stereochemical integrity of the compound be verified during synthesis?
Stereochemical validation requires a combination of:
- NMR Spectroscopy : Key NOESY/ROESY correlations (e.g., between axial protons in the cyclopenta[a]phenanthrene core) confirm spatial arrangements .
- X-ray Crystallography : For unambiguous assignment, single-crystal X-ray diffraction is ideal, though challenging due to the compound’s conformational flexibility .
- Comparative Analysis : Match NMR shifts with literature data for analogous steroidal frameworks .
Advanced: How should researchers resolve conflicting NMR data for the methyl ester moiety in polar solvents?
Conflicts often arise from solvent-induced shifts or dynamic equilibria. To address this:
- Solvent Screening : Compare spectra in CDCl vs. DMSO-d; ester carbonyl signals (δ ~170–175 ppm) may split in polar solvents due to restricted rotation .
- Variable Temperature NMR : Heating the sample to 50–60°C can coalesce split signals, confirming dynamic effects .
- DEPT-135 Analysis : Confirm the presence of the methyl ester’s quaternary carbon (δ ~50–55 ppm) to rule out degradation .
Advanced: What methodologies are effective for optimizing the removal of the TBDMS group without degrading the steroidal backbone?
Controlled deprotection is achieved using:
- Fluoride-Based Reagents : Tetrabutylammonium fluoride (TBAF) in THF selectively cleaves the TBDMS ether. Use substoichiometric amounts (0.9–1.1 eq) to minimize side reactions .
- Acidic Conditions : Dilute HCl in methanol (0.1 M) at 0°C can avoid over-acidification, preserving the ester group .
- Monitoring : Track deprotection via LC-MS (mass decrease of 114 Da) and NMR (reappearance of -OH proton) .
Advanced: How can researchers design a high-throughput screening (HTS) assay to evaluate the compound’s bioactivity while minimizing false positives?
- Assay Validation : Use the Z-factor to quantify assay robustness. A Z-factor >0.5 indicates sufficient dynamic range and low variability between positive/negative controls .
- Counter-Screens : Include orthogonal assays (e.g., SPR for binding affinity or cellular viability assays) to confirm target-specific effects .
- Data Normalization : Apply plate-wise normalization using DMSO controls to account for solvent effects .
Basic: What chromatographic techniques are suitable for purifying this compound from reaction mixtures?
- Flash Chromatography : Use a silica gel column with a gradient of ethyl acetate/hexane (5–30% EtOAc) to separate polar byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities. Monitor at 210–220 nm for ester absorption .
- Preparative TLC : For small-scale purification, pre-coated silica plates (250 μm) with CHCl/MeOH (95:5) are effective .
Advanced: How can researchers address discrepancies between theoretical and observed mass spectrometry (MS) data?
- Ionization Artifacts : Electrospray ionization (ESI) may cause adduct formation (e.g., [M+Na]). Compare with calculated m/z for [M+H] and [M+Na] .
- In-Source Decay : High ESI voltages can fragment labile groups (e.g., the ester). Reduce voltage or switch to MALDI-TOF for intact ion analysis .
- Isotopic Pattern Analysis : Verify the presence of silicon (from TBDMS) using high-resolution MS (HRMS) .
Basic: What stability considerations are critical for long-term storage of this compound?
- Temperature : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester or TBDMS group .
- Light Sensitivity : Amber vials are recommended due to the phenanthrene core’s UV absorption .
- Moisture Control : Use molecular sieves in storage containers to avoid silyl ether cleavage .
Advanced: How can computational modeling aid in predicting the compound’s metabolic pathways?
- Docking Studies : Use software like AutoDock Vina to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4), identifying potential oxidation sites .
- QM/MM Simulations : Model the ester hydrolysis pathway under physiological pH to estimate half-life .
- ADMET Prediction : Tools like SwissADME can forecast solubility and permeability, guiding formulation strategies .
Advanced: What strategies mitigate batch-to-batch variability in biological activity assays?
- Strict QC Protocols : Enforce ≥95% purity (HPLC) and identical NMR profiles for all batches .
- Bioassay Replicates : Perform triplicate runs with internal controls (e.g., a reference inhibitor) to normalize activity data .
- Stability Profiling : Pre-test each batch under assay conditions (e.g., 37°C, pH 7.4) to confirm integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
